2-Chloro-1H-benzo[d]imidazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-chloro-3H-benzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWQXEUJKGYNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471024 | |
| Record name | 2-Chloro-1H-benzimidazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401567-00-8 | |
| Record name | 2-Chloro-1H-benzimidazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Substituted Benzimidazole Precursors
A more documented method involves the synthesis of the benzimidazole ring system with the nitrile and chloro substituents already incorporated or introduced via functional group transformations.
- Starting from 2-chloro-4-nitroaniline or related substituted anilines, cyclization with suitable nitrile-containing reagents under acidic or dehydrating conditions forms the benzimidazole core with the nitrile at the 5-position.
- Reduction of nitro groups followed by chlorination steps can be used to install the 2-chloro substituent.
Knoevenagel Condensation and Cyclization Routes
In related benzimidazole derivatives synthesis, Knoevenagel condensation of aldehydes with benzimidazole derivatives followed by cyclization has been reported:
- For example, condensation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with 2-cyanomethylbenzimidazole in the presence of L-proline catalyst in ethanol yields intermediates that upon cyclization furnish chloro-substituted benzimidazole derivatives with nitrile groups.
- This method highlights the use of catalytic and mild conditions to achieve functionalized benzimidazoles.
Industrial and Patent-Described Processes
Patents describe industrially viable processes involving:
- Multi-step synthesis from substituted anilines or pyrimidines, incorporating nitrile and chloro substituents.
- Use of non-polar solvents like ethers, esters, ketones, nitriles, and chlorinated solvents for purification and crystallization steps to improve yield and purity.
- Gas-phase reactions such as passing hydrochloric acid gas into mixtures of calcium chloride dihydrate and ethanol at low temperatures to facilitate chlorination and subsequent transformations.
- Avoidance of lengthy protection/deprotection sequences to reduce side products and improve cost-effectiveness.
Preparation Data and Formulation Tables
While direct synthetic data for the compound’s preparation is limited in open literature, formulation and solubility data from GlpBio provide useful quantitative insights related to handling and solution preparation:
| Stock Solution Preparation of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 5.6309 mL | 28.1547 mL | 56.3095 mL |
| 5 mM | 1.1262 mL | 5.6309 mL | 11.2619 mL |
| 10 mM | 0.5631 mL | 2.8155 mL | 5.6309 mL |
Note: These volumes correspond to the solvent required to achieve the desired molarity for stock solutions, useful for in vivo or in vitro studies.
Research Findings and Analytical Characterization
- Synthesized benzimidazole derivatives with chloro and nitrile substituents have been characterized by NMR, MS, and melting point analysis confirming the structure and purity.
- Yields of key intermediates in related syntheses range from moderate to good (41% to 82%) depending on the method and purification steps.
- Spectral data such as 1H-NMR and mass spectrometry (ESI+) provide definitive evidence for the formation of the benzimidazole ring with correct substitution patterns.
Summary Table of Preparation Routes
| Method | Starting Materials | Key Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| Direct Chlorination | 1H-benzo[d]imidazole-5-carbonitrile | POCl3, SOCl2, controlled temp | Not specified | Selective 2-position chlorination |
| Cyclization from substituted anilines | 2-chloro-4-nitroaniline + nitrile reagents | Acidic cyclization, reduction, chlorination | Moderate to good | Multi-step, industrially viable |
| Knoevenagel condensation + cyclization | 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde + 2-cyanomethylbenzimidazole | L-proline catalyst, ethanol, reflux | Good | Mild conditions, catalytic |
| Patent industrial process | Substituted benzimidazole intermediates | Non-polar solvents, HCl gas, purification steps | High purity | Cost-effective, scalable |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: The major products formed are substituted benzimidazoles, where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but may include oxidized or reduced forms of the benzimidazole ring.
Scientific Research Applications
Chemical Synthesis
2-Chloro-1H-benzo[d]imidazole-5-carbonitrile serves as a vital building block in organic synthesis. It is used to create more complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. Its ability to undergo transformations makes it valuable for developing new chemical entities.
Research has indicated that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown that derivatives of benzimidazole compounds possess significant antimicrobial activity, making them candidates for developing new antibiotics.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, indicating its potential role in cancer therapeutics.
Pharmaceutical Development
The compound is explored as an intermediate in pharmaceutical synthesis. Its derivatives are being investigated for their therapeutic potentials, including anti-inflammatory and analgesic effects. The unique structure allows for modifications that can enhance biological activity and selectivity.
Material Science
In material science, this compound is utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings, due to its stability and reactivity.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal explored the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
Another research article investigated the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that it induces apoptosis in cancer cells through specific molecular pathways, warranting further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in antitumor applications, it may exert its effects by up-regulating pro-apoptotic proteins such as Bax, inducing intracellular calcium release, generating reactive oxygen species (ROS), and activating caspases, leading to apoptosis of tumor cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the 2-Position
(a) 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile
- Synthesis : Prepared via hydrogenation of 5-chloro-N-methyl-2-nitroaniline followed by microwave-assisted cyclization with formic acid (76% yield) .
- Key Differences : Replacement of Cl with a methyl group reduces electron-withdrawing effects, lowering melting points and altering reactivity in electrophilic substitutions.
(b) 2-(Ethylamino)-1H-benzo[d]imidazole-5-carbonitrile
- Synthesis : Microwave-assisted one-pot reaction yields an off-white solid (m.p. 198–201°C) with IR bands at 2256 cm⁻¹ (C≡N) and NH stretches at 3353 cm⁻¹ .
- Key Differences: The ethylamino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
(c) 2-Chloro-N-(phenylsulfonyl)-1H-benzo[d]imidazole-1-carboxamide (Iq)
Substituent Effects at the 5-Position
(a) 1-(4-Isopropoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile
- Synthesis : Cyclization of formamidine acetate with a substituted benzonitrile derivative (97% yield, m.p. 193–195°C) .
- Key Differences : The isopropoxyphenyl group introduces steric bulk, reducing crystal packing efficiency (lower m.p. vs. Cl-substituted analogs). The electron-donating isopropoxy group may counteract the electron-withdrawing effects of CN, altering electronic properties.
(b) 2-(5-(4-Cyanophenyl)thiazol-2-yl)-1H-benzo[d]imidazole-5-carbonitrile
- Synthesis: Condensation of 3,4-diaminobenzonitrile with a thiazole aldehyde (54% yield, m.p. >300°C) .
- Key Differences: The thiazolyl-cyanophenyl moiety enhances π-π stacking and hydrogen bonding, leading to exceptionally high thermal stability.
Comparative Physicochemical Data
| Compound Name | Substituents (Position) | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile | Cl (2), CN (5) | N/A | N/A | C≡N, C–Cl |
| 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile | CH₃ (1), CN (5) | N/A | 76 | C≡N, C–N |
| 2-(Ethylamino)-1H-benzo[d]imidazole-5-carbonitrile | NHCH₂CH₃ (2), CN (5) | 198–201 | N/A | C≡N, NH |
| 2-Chloro-N-(phenylsulfonyl)-1H-benzo[d]imidazole-1-carboxamide | Cl (2), SO₂N (1) | 179–181 | 77 | C≡N, SO₂, C–Cl |
| 1-(4-Isopropoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile | OCH(CH₃)₂ (1), CN (5) | 193–195 | 97 | C≡N, O–C |
Biological Activity
Overview
2-Chloro-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound belonging to the benzimidazole family. Its chemical structure features a chlorine atom at the 2-position and a cyano group at the 5-position of the benzimidazole ring. This compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research.
- Molecular Formula : C9H6ClN3
- Molecular Weight : 195.62 g/mol
- CAS Number : 401567-00-8
Antitumor Activity
Research indicates that this compound has significant antitumor properties. The mechanism of action involves:
- Induction of Apoptosis : The compound has been shown to up-regulate pro-apoptotic proteins, such as Bax, which leads to increased apoptosis in cancer cells. This is facilitated by intracellular calcium release and the generation of reactive oxygen species (ROS) .
- Cell Cycle Arrest : Studies have demonstrated that this compound can induce G2/M phase cell cycle arrest, suggesting that it interferes with DNA repair mechanisms .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on structural modifications and functional groups present in related compounds .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives, including this compound, is influenced by several factors:
- Substituents : The presence of electron-withdrawing groups (like chlorine and nitrile) enhances biological activity.
- Ring Structure : The bicyclic structure contributes to its unique chemical properties and potential interactions with biological targets .
Study on Anticancer Activity
In a study evaluating various benzimidazole derivatives, this compound was found to have promising activity against MCF-7 human breast adenocarcinoma cells. The IC50 value was significantly lower than that of traditional chemotherapeutics like docetaxel and imatinib mesylate, indicating its potential as an effective anticancer agent .
Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of benzimidazole derivatives, including this compound, against Plasmodium falciparum and Trypanosoma brucei. The results showed comparable activity to established drugs such as chloroquine, highlighting its potential in treating parasitic infections .
Comparative Analysis with Related Compounds
| Compound Name | Antitumor Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| This compound | 16 μM | Moderate |
| 2-Chloro-5-iodo-1H-benzo[d]imidazole | 12 μM | High |
| 4-(Trifluoromethyl)-1H-imidazole | 20 μM | Low |
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for 2-Chloro-1H-benzo[d]imidazole-5-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with nitrile-containing precursors. For example, microwave-assisted one-pot synthesis (60–140°C, 30–60 min) using DMSO as a solvent and sodium metabisulfite as a catalyst can achieve yields up to 85% . Optimization includes adjusting solvent polarity, temperature, and catalyst loading. Ethanol is preferred for recrystallization due to its ability to produce high-purity solids with defined melting points (e.g., 215–219°C) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies substituent positions and confirms aromatic proton environments (e.g., δ 7.48–8.66 ppm for imidazole protons) .
- IR Spectroscopy : Detects nitrile stretches (~2220 cm⁻¹) and imidazole ring vibrations (1600–1550 cm⁻¹) .
- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .
- Melting Point Analysis : Confirms crystallinity and consistency with literature values (e.g., >250°C for derivatives) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in dry, ventilated areas below 4°C, away from heat and incompatible substances (e.g., strong oxidizers) .
- PPE : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation (P260 code) and skin contact (P301+P310 for toxicity) .
- Waste Disposal : Follow local regulations for halogenated organic waste, using approved containers for incineration .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets (e.g., EGFR kinase domain). For example, 2-phenyl derivatives showed docking scores of −9.2 kcal/mol, correlating with in vitro IC50 values (~1.2 µM) .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule compliance) and toxicity (e.g., hepatotoxicity via ProTox-II). Substituents like electron-withdrawing groups (e.g., -Cl) improve metabolic stability but may increase cytotoxicity .
Q. What strategies resolve contradictions between experimental and computational data, such as binding affinity discrepancies?
- Methodological Answer :
- Data Triangulation : Cross-validate docking results with in vitro assays (e.g., fluorescence anisotropy for binding constants) .
- Error Analysis : Reassess force field parameters in docking or experimental conditions (e.g., buffer pH affecting protein conformation) .
- Crystallographic Validation : Use SHELX-refined X-ray structures to verify ligand-protein interactions (e.g., hydrogen bonds with Thr766 in EGFR) .
Q. How do structural modifications influence the ADMET properties of this compound?
- Methodological Answer :
- CYP450 Inhibition : Introducing bulky substituents (e.g., cyclohexyl) reduces metabolic clearance but may hinder solubility. For example, 1-cyclohexyl derivatives showed 3-fold lower CYP3A4 inhibition compared to methyl analogs .
- Permeability : LogP adjustments via halogenation (-Cl) enhance blood-brain barrier penetration but risk neurotoxicity .
- Toxicity Profiling : Ames tests and zebrafish embryo assays evaluate mutagenicity and developmental toxicity. Nitrile groups may require substitution (e.g., carboxylates) to mitigate risks .
Q. What advanced synthetic routes enable regioselective functionalization of the benzimidazole core?
- Methodological Answer :
- Microwave-Assisted Synthesis : Enables rapid C-5 nitrile introduction via SNAr reactions with KCN/CuCN at 120°C .
- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh3)4, Na2CO3) introduce aryl groups at C-2 with >90% regioselectivity .
- Protection/Deprotection : Use Boc groups to temporarily block reactive NH sites during halogenation (e.g., NBS for bromination) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
